1-(4-ethoxybenzyl)-4-(3-fluorobenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-ethoxybenzyl)-4-(3-fluorobenzoyl)piperazine, also known as EFDP, is a novel compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of piperazine derivatives and has been found to possess potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of 1-(4-ethoxybenzyl)-4-(3-fluorobenzoyl)piperazine is not fully understood. However, it has been proposed that this compound acts as a modulator of the GABAergic system. It has been found to enhance the binding of GABA to its receptor, leading to an increase in GABAergic transmission. This, in turn, results in the modulation of neuronal excitability, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to exert its effects on various neurotransmitter systems, including the GABAergic, serotonergic, and dopaminergic systems. It has been shown to increase the levels of serotonin and dopamine in the brain, which are associated with its anxiolytic and antidepressant effects. This compound has also been found to reduce the levels of glutamate, which is involved in the development of neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-ethoxybenzyl)-4-(3-fluorobenzoyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, this compound has shown promising results in animal models, indicating its potential therapeutic applications. However, there are some limitations to its use in lab experiments. This compound has not been extensively studied in humans, and its safety profile is not fully understood. Further research is needed to determine its potential side effects and toxicity.
Direcciones Futuras
There are several future directions for the study of 1-(4-ethoxybenzyl)-4-(3-fluorobenzoyl)piperazine. One potential area of research is the investigation of its potential use in the treatment of cognitive disorders, such as Alzheimer's disease. Additionally, the development of this compound analogs may lead to the discovery of compounds with improved therapeutic properties. Finally, further studies are needed to determine the safety and efficacy of this compound in humans, which may lead to its eventual use in clinical settings.
Conclusion:
In conclusion, this compound is a novel compound with potential therapeutic applications. Its synthesis method is relatively straightforward, and it has shown promising results in animal models. This compound acts as a modulator of the GABAergic system and has been found to exhibit anticonvulsant, anxiolytic, and antidepressant properties. However, further research is needed to determine its safety and efficacy in humans and to explore its potential use in the treatment of various disorders.
Métodos De Síntesis
The synthesis of 1-(4-ethoxybenzyl)-4-(3-fluorobenzoyl)piperazine involves the reaction of 4-(3-fluorobenzoyl)piperazine with 4-ethoxybenzyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps. The yield of the synthesis is high, and the purity of the product can be achieved through recrystallization.
Aplicaciones Científicas De Investigación
1-(4-ethoxybenzyl)-4-(3-fluorobenzoyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant properties in animal models. This compound has also been investigated for its potential use in the treatment of neuropathic pain and cognitive disorders. Additionally, this compound has shown promising results in the treatment of drug addiction and withdrawal symptoms.
Propiedades
IUPAC Name |
[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c1-2-25-19-8-6-16(7-9-19)15-22-10-12-23(13-11-22)20(24)17-4-3-5-18(21)14-17/h3-9,14H,2,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQQQJLQGDHNDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387124 |
Source
|
Record name | [4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6037-35-0 |
Source
|
Record name | [4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.